molecular formula C10H10O3S B8732440 3-(4-(Methylsulfanyl)phenyl)-2-oxopropanoic acid

3-(4-(Methylsulfanyl)phenyl)-2-oxopropanoic acid

Cat. No. B8732440
M. Wt: 210.25 g/mol
InChI Key: BTOKZZDMLKQPTR-UHFFFAOYSA-N
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Patent
US07125901B2

Procedure details

(4Z)-2-Methyl-4-(4-(methylsulfanyl)benzylidene)-1,3-oxazol-5(4H)-one (17.5 g), 1,4-dioxane (100 ml) and 4N-hydrochloric acid (27 ml) were combined. The reaction mixture was refluxed for 3 hours. After cooled to room temperature, the mixture was concentrated in vacuo. Ethyl acetate and water were added to the residue, and the precipitate was filtered in vacuo to give 3-(4-(methylsulfanyl)phenyl)-2-oxopropanoic acid (6.7 g) as a pale brown solid.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1[O:3][C:4](=[O:16])/[C:5](=[CH:7]/[C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)/N=1.Cl.[O:18]1CCOCC1>>[CH3:15][S:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:5](=[O:18])[C:4]([OH:3])=[O:16])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
CC=1OC(/C(/N1)=C/C1=CC=C(C=C1)SC)=O
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered in vacuo

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.